N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Anticonvulsant Activity
N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activities. These compounds demonstrated significant anticonvulsant activity in both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. In silico molecular docking studies established the molecular interaction of these compounds in both Na+ channel and GABAA receptors, highlighting their potential as effective anticonvulsant agents with promising pharmacokinetic parameters (Nath et al., 2021).
Anti-Inflammatory and Antitumor Activities
Further research into N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives has demonstrated their potential in anti-inflammatory and antitumor applications. Novel derivatives have been synthesized and evaluated for their anti-inflammatory activity using in vitro and in vivo models, showing promising results. Additionally, certain derivatives have been screened for antitumor activity in vitro against various human tumor cell lines, revealing considerable anticancer activity against some cancer cell lines, suggesting a potential for development into anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant and Antibacterial Properties
Other studies have focused on the antioxidant and antibacterial properties of benzothiazole derivatives, including the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides. These compounds have been tested for antimicrobial activity against various bacterial and fungal strains, displaying promising activities at low minimum inhibition concentrations. This highlights their potential as lead compounds for the development of new antimicrobial agents (Rezki, 2016).
Src Kinase Inhibitory and Anticancer Activities
The investigation into the role of benzothiazole derivatives as Src kinase inhibitors has shown promising results, with certain N-benzyl substituted derivatives demonstrating significant inhibition of c-Src kinase and, consequently, potent anticancer activities. These findings provide insights into the development of new anticancer therapies targeting specific molecular pathways (Fallah-Tafti et al., 2011).
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O4S/c27-18-10-9-13(11-16(18)21-25-17-7-3-4-8-19(17)31-21)24-20(28)12-26-22(29)14-5-1-2-6-15(14)23(26)30/h1-11,27H,12H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFYWFQGRYVXEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.